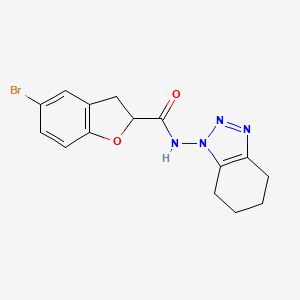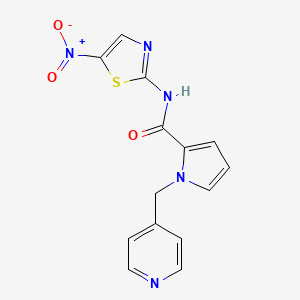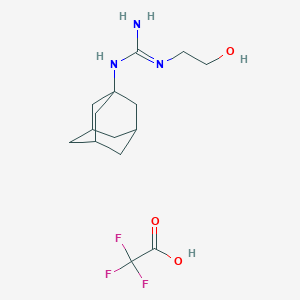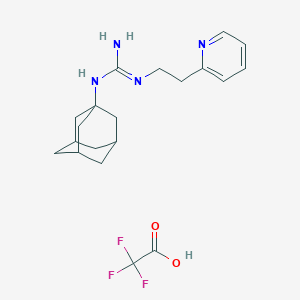![molecular formula C11H20N2O B7359304 N-[2-(2-Methylpiperidino)ethyl]acrylamide](/img/structure/B7359304.png)
N-[2-(2-Methylpiperidino)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Methylpiperidino)ethyl]acrylamide is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylpiperidino)ethyl]acrylamide typically involves the reaction of 2-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Methylpiperidino)ethyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally result in substituted acrylamides.
Aplicaciones Científicas De Investigación
N-[2-(2-Methylpiperidino)ethyl]acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-[2-(2-Methylpiperidino)ethyl]acrylamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Dimethylamino)ethyl]acrylamide
- N-[2-(Diethylamino)ethyl]acrylamide
- N-[2-(Pyridin-2-yl)ethyl]acrylamide
Uniqueness
N-[2-(2-Methylpiperidino)ethyl]acrylamide is unique due to the presence of the 2-methylpiperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities or material properties that are not achievable with other similar compounds.
Propiedades
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)12-7-9-13-8-5-4-6-10(13)2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWBYRIVXDOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R,4S)-7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-7-azabicyclo[2.2.1]heptan-2-yl]hept-5-ynamide](/img/structure/B7359225.png)
![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)

![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)
![1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one](/img/structure/B7359299.png)


